9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
Synthesis Analysis
The synthesis of benzo-fused bicyclo nonane derivatives, including those related to 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, has been achieved through various methods. One approach involves a TiCl4-mediated tandem carbonyl or imine addition followed by a Friedel-Crafts cyclization, yielding functionalized derivatives with good to excellent yields and high diastereoselectivity . Another method utilizes intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones, leading to the formation of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes . Additionally, the synthesis of 9-acyloxy-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanes has been reported, with studies on their conformation using NMR spectroscopy .
Molecular Structure Analysis
The molecular structure and conformation of diazabicyclo nonane derivatives have been extensively studied. X-ray crystallography and NMR spectroscopy have been employed to determine the conformation of these molecules in solution and solid state. For instance, 9-benzoyl-3α-bromo-2β-hydroxy-9-azabicyclo[3.3.1]nonane adopts a boat-chair conformation, as revealed by X-ray analysis . Similarly, the chair-chair conformation with equatorial N-substituents has been observed for a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol .
Chemical Reactions Analysis
The chemical reactivity of diazabicyclo nonane derivatives includes various transformations and cyclization reactions. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane involves cyclization and catalytic hydrogenolysis steps . Transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied, leading to the formation of diazatricyclo[3.3.1.2^3,9]undecane and other products . Radical translocation/cyclisation reactions have been used to synthesize 9-azabicyclo[3.3.1]nonanes , and formal [4+4] reactions have been employed to create 2,6,9-triazabicyclo[3.3.1]nonane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclo nonane derivatives are closely related to their molecular structure and conformation. The NMR spectroscopic studies provide insights into the stereoelectronic effects and conformational preferences of these compounds in solution . The crystal structure analysis offers detailed information on the molecular dimensions and solid-state conformation . These studies are crucial for understanding the behavior of these compounds in chemical reactions and potential applications in medicinal chemistry.
Scientific Research Applications
-
Chemistry of Heterocyclic Compounds
- Summary of Application : The transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane were studied .
- Methods of Application : The dichloride of 9-(β-chloroethyl)-3,9-diazabicyclo[3.3.1]nonane, which is readily cyclized in the basic form to 3,9-diazatricyclo[3.3.1.23,9]undecane (V), was synthesized by reduction of I with LiAlH4 and debenzylation .
- Results or Outcomes : An unusual cleavage of the carboxymethyl residue to form the nitrogen-unsubstituted dichloride of 3,9-diazabicyclo[3.3.1]nonane (XI) occurs on treatment with thionyl chloride of the acid obtained by saponification and debenzylation of I .
-
Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes
- Summary of Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
- Methods of Application : The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated .
- Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
-
Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes
- Summary of Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
- Methods of Application : The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated .
- Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
-
Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes
- Summary of Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
- Methods of Application : The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated .
- Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Safety And Hazards
The safety information for “9-Benzyl-3,9-diazabicyclo[4.2.1]nonane” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
9-benzyl-3,9-diazabicyclo[4.2.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNTXJZFBOWQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | |
CAS RN |
108437-46-3 | |
Record name | 9-benzyl-3,9-diazabicyclo[4.2.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.